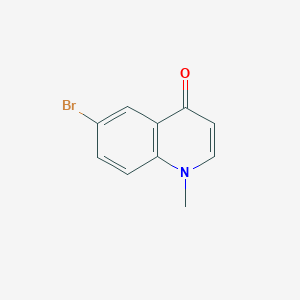

6-Bromo-1-methylquinolin-4(1H)-one

Description

The exact mass of the compound 6-bromo-1-methyl-4(1H)-quinolinone is 236.97893 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-1-methylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-methylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXZFEIAYVYJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolone class, a scaffold of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 6-position and a methyl group on the nitrogen atom imparts specific electronic and steric properties that influence its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of 6-Bromo-1-methylquinolin-4(1H)-one.

Chemical and Physical Properties

Quantitative data for 6-Bromo-1-methylquinolin-4(1H)-one is limited in publicly available literature. However, based on its structure and data from its precursor, 6-Bromoquinolin-4(1H)-one, the following properties can be presented.

| Property | Value | Reference |

| CAS Number | 414894-40-9 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Properties of the Precursor, 6-Bromoquinolin-4(1H)-one:

| Property | Value | Reference |

| CAS Number | 332366-57-1 | [2] |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.05 g/mol | [2] |

| Appearance | Light brown solid | [3] |

| Melting Point | 282-284 °C | [3] |

| Purity | 95% | [2] |

Synthesis

The primary synthetic route to 6-Bromo-1-methylquinolin-4(1H)-one involves a two-step process: the synthesis of the precursor 6-Bromoquinolin-4(1H)-one, followed by its N-methylation.

Step 1: Synthesis of 6-Bromoquinolin-4(1H)-one

A common method for the synthesis of 6-Bromoquinolin-4(1H)-one is through the reaction of 4-bromoaniline with a suitable three-carbon synthon, followed by cyclization. One established protocol involves the use of Meldrum's acid and trimethyl orthoformate.[3]

Experimental Protocol:

-

Formation of the Enamine Intermediate: Meldrum's acid (1 equivalent) is dissolved in trimethyl orthoformate and heated to reflux for 3 hours under a nitrogen atmosphere.

-

After cooling the solution to approximately 50 °C, a solution of 4-bromoaniline (0.67 equivalents) in trimethyl orthoformate is added dropwise.

-

The reaction mixture is then heated to reflux for an additional 2 hours.

-

Cyclization: The solvent is removed under reduced pressure. The resulting solid intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is slowly added in portions to preheated diphenyl ether (at 245 °C).

-

The reaction mixture is stirred at 250 °C for 15 minutes.

-

Work-up and Purification: After cooling to room temperature, the mixture is diluted with hexane and filtered. The collected solid is washed sequentially with hexane and a 30% ether/hexane mixture.

-

The crude product is purified by silica gel column chromatography (eluent: dichloromethane/methanol, 16:1 to 10:1) to yield 6-Bromoquinolin-4(1H)-one as a light brown solid.[3]

Step 2: N-Methylation of 6-Bromoquinolin-4(1H)-one

General Experimental Protocol (Proposed):

-

Deprotonation: To a solution of 6-Bromoquinolin-4(1H)-one (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents) is added portion-wise at 0 °C.

-

The mixture is stirred at room temperature for a period to ensure complete deprotonation.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equivalents), is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford 6-Bromo-1-methylquinolin-4(1H)-one.

Spectroscopic Characterization

Detailed spectroscopic data for 6-Bromo-1-methylquinolin-4(1H)-one is not available in the searched literature. However, the expected spectral features can be predicted based on its structure and by comparison with its precursor.

¹H NMR Spectroscopy of 6-Bromoquinolin-4(1H)-one (DMSO-d₆): [3]

-

δ 11.93 (br s, 1H, NH)

-

δ 8.17 (d, J=2.0 Hz, 1H, Ar-H)

-

δ 7.96 (dd, J=7.5, 6.0 Hz, 1H, Ar-H)

-

δ 7.79 (dd, J=9.0, 2.5 Hz, 1H, Ar-H)

-

δ 7.53 (d, J=8.5 Hz, 1H, Ar-H)

-

δ 6.08 (d, J=2.5 Hz, 1H, Ar-H)

For 6-Bromo-1-methylquinolin-4(1H)-one , the broad singlet for the NH proton around 11.93 ppm would be absent. A new singlet corresponding to the N-CH₃ protons would be expected to appear in the upfield region, likely between δ 3.5 and 4.0 ppm. The aromatic proton signals would likely experience slight shifts due to the electronic effect of the N-methylation.

Reactivity and Potential Applications

The chemical reactivity of 6-Bromo-1-methylquinolin-4(1H)-one is dictated by several key features:

-

The Quinolone Core: This bicyclic system is relatively stable and can undergo electrophilic substitution reactions on the benzene ring, although the existing bromine atom will direct incoming electrophiles.

-

The Bromo Substituent: The bromine atom at the 6-position is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents to modulate the compound's properties.

-

The Carbonyl Group: The ketone at the 4-position can undergo typical carbonyl reactions, although its reactivity is influenced by the conjugated system.

-

The N-Methyl Group: The presence of the methyl group on the nitrogen prevents tautomerization to the 4-hydroxyquinoline form, locking the structure in the quinolone form.

Given the prevalence of the quinolone scaffold in pharmaceuticals, 6-Bromo-1-methylquinolin-4(1H)-one serves as a valuable intermediate for the synthesis of novel compounds with potential applications in areas such as:

-

Antibacterial Agents: The quinolone core is famously associated with antibacterial activity.

-

Anticancer Agents: Many quinoline derivatives have been investigated for their antiproliferative properties.

-

Antiviral and Antimalarial Drugs: The quinoline ring is a key feature in several antiviral and antimalarial compounds.

Experimental Workflows

Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one

Caption: Synthetic pathway for 6-Bromo-1-methylquinolin-4(1H)-one.

Potential Functionalization Pathways

Caption: Potential derivatization of 6-Bromo-1-methylquinolin-4(1H)-one.

Conclusion

6-Bromo-1-methylquinolin-4(1H)-one is a valuable synthetic intermediate with significant potential for the development of novel chemical entities in various fields, particularly in drug discovery. While detailed characterization data for this specific compound is sparse in the current literature, its synthesis can be reliably achieved through established methods for quinolone formation and subsequent N-alkylation. The presence of the bromine atom provides a key site for further molecular elaboration, making this compound a versatile building block for creating libraries of new quinolone derivatives. Further research into the specific properties and biological activities of 6-Bromo-1-methylquinolin-4(1H)-one and its derivatives is warranted.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-1-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical data integral to the structural elucidation of the synthetic quinolinone derivative, 6-Bromo-1-methylquinolin-4(1H)-one. This document serves as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, data interpretation, and visualization of the logical workflow involved in confirming the molecule's structural identity.

Synthesis Pathway and Reaction Mechanism

The synthesis of 6-Bromo-1-methylquinolin-4(1H)-one is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 6-Bromoquinolin-4(1H)-one, followed by N-methylation.

Synthesis of 6-Bromoquinolin-4(1H)-one

A common and effective method for the synthesis of the 6-Bromoquinolin-4(1H)-one precursor is the Gould-Jacobs reaction. This reaction involves the condensation of 4-bromoaniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization.

Experimental Protocol: Synthesis of 6-Bromoquinolin-4(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Condensation: Heat the reaction mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate, diethyl 2-((4-bromophenyl)amino)methylenemalonate.

-

Cyclization: After the initial condensation, slowly add the reaction mixture to a preheated flask containing a high-boiling point solvent such as diphenyl ether at 240-250°C. Maintain this temperature for 30-60 minutes to facilitate the cyclization.

-

Work-up and Purification: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Dilute the mixture with hexane or petroleum ether and filter the solid. Wash the crude product with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography.

N-Methylation of 6-Bromoquinolin-4(1H)-one

The final step to obtain 6-Bromo-1-methylquinolin-4(1H)-one is the methylation of the nitrogen atom of the quinolinone ring.

Experimental Protocol: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one

-

Reaction Setup: Suspend 6-Bromoquinolin-4(1H)-one (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile in a round-bottom flask.

-

Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2-1.5 equivalents), to the suspension at room temperature and stir for 30 minutes to an hour to form the corresponding sodium or potassium salt.

-

Methylation: Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) (1.1-1.3 equivalents), dropwise to the reaction mixture.

-

Reaction Monitoring and Completion: Stir the reaction at room temperature or with gentle heating (40-50°C) until completion, which can be monitored by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data and Structural Interpretation

The definitive structure of 6-Bromo-1-methylquinolin-4(1H)-one is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 6-Bromo-1-methylquinolin-4(1H)-one.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.3 - 8.5 | Doublet | 1H | H-5 |

| ~ 7.8 - 8.0 | Doublet of Doublets | 1H | H-7 |

| ~ 7.6 - 7.8 | Doublet | 1H | H-8 |

| ~ 7.5 - 7.7 | Doublet | 1H | H-2 |

| ~ 6.3 - 6.5 | Doublet | 1H | H-3 |

| ~ 3.7 - 3.9 | Singlet | 3H | N-CH₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~ 175 - 180 | C-4 (C=O) |

| ~ 145 - 150 | C-8a |

| ~ 140 - 145 | C-2 |

| ~ 135 - 140 | C-7 |

| ~ 125 - 130 | C-5 |

| ~ 120 - 125 | C-4a |

| ~ 118 - 122 | C-6 (C-Br) |

| ~ 115 - 120 | C-8 |

| ~ 110 - 115 | C-3 |

| ~ 35 - 40 | N-CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern can also offer clues about the molecular structure.

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 238/240 | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of a monobrominated compound (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). |

| 223/225 | Loss of a methyl group (-CH₃). |

| 210/212 | Loss of carbon monoxide (-CO). |

| 159 | Loss of the bromine atom (-Br). |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoquinolin-4(1H)-one (CAS Number: 332366-57-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activity of 6-bromoquinolin-4(1H)-one (CAS Number: 332366-57-1). This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Introduction

6-Bromoquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. Quinolinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide details the chemical synthesis and analytical characterization of 6-bromoquinolin-4(1H)-one, along with its known inhibitory activity on the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

Synthesis of 6-Bromoquinolin-4(1H)-one

The synthesis of 6-bromoquinolin-4(1H)-one can be achieved through a multi-step process starting from readily available commercial reagents. The general procedure involves the reaction of Meldrum's acid with trimethyl orthoformate, followed by condensation with 4-bromoaniline and subsequent cyclization.[1]

Experimental Protocol: Synthesis

Step 1: Formation of Intermediate 2

-

Meldrum's acid (32.4 g, 225.0 mmol) is dissolved in trimethyl orthoformate (250 mL).

-

The mixture is stirred and heated to reflux for 3 hours under a nitrogen atmosphere.[1]

Step 2: Formation of Meldrum's Acid Derivative 3

-

The solution from Step 1 is cooled to approximately 50 °C.

-

A solution of 4-bromoaniline (25.8 g, 150.0 mmol) in trimethyl orthoformate (80 mL) is added dropwise.

-

The reaction mixture is then heated to reflux for an additional 2 hours.[1]

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is diluted with hexane, and the resulting solid is collected by filtration, washed with hexane, and dried to yield the yellow solid Meldrum's acid derivative 3.[1]

Step 3: Cyclization to 6-bromo-4-hydroxyquinoline (4)

-

Diphenyl ether (500 mL) is preheated to 245 °C.

-

The Meldrum's acid derivative 3 is added slowly in portions (approximately 1.0 g each). The rate of addition should be carefully controlled to manage gas evolution.

-

The reaction mixture is heated at 250 °C with stirring for 15 minutes.[1]

-

After cooling to room temperature, the mixture is diluted with hexane and filtered.

-

The collected solid is washed sequentially with hexane and a 30% ether/hexane mixture.[1]

Step 4: Purification

-

The crude product is purified by silica gel column chromatography using a dichloromethane/methanol eluent (gradient from 16:1 to 10:1).

-

This yields 6-bromo-4-hydroxyquinoline as a light brown solid.[1]

Synthesis Workflow

References

An In-depth Technical Guide on the Spectroscopic Data of 6-Bromo-1-methylquinolin-4(1H)-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the spectroscopic data for 6-Bromo-1-methylquinolin-4(1H)-one. Due to the limited availability of experimental data for this specific N-methylated compound in public databases and literature, this guide presents the available data for the parent compound, 6-Bromoquinolin-4(1H)-one, and provides expected spectroscopic characteristics for the target molecule. It includes structured data tables, detailed experimental protocols for spectroscopic analysis, and a workflow diagram for logical clarity.

Introduction

6-Bromo-1-methylquinolin-4(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the quinolinone scaffold in various bioactive molecules. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such compounds. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

¹H NMR Data for 6-Bromoquinolin-4(1H)-one:

The following table summarizes the reported ¹H NMR data for the parent compound, 6-Bromoquinolin-4(1H)-one. The key difference in the spectrum of 6-Bromo-1-methylquinolin-4(1H)-one would be the absence of the NH proton signal and the appearance of a singlet corresponding to the N-CH₃ group, typically in the range of 3.5-4.0 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment (for 6-Bromoquinolin-4(1H)-one) |

| 11.93 | br s | - | 1H | NH |

| 8.17 | d | 2.0 | 1H | Ar-H |

| 7.96 | dd | 7.5, 6.0 | 1H | Ar-H |

| 7.79 | dd | 9.0, 2.5 | 1H | Ar-H |

| 7.53 | d | 8.5 | 1H | Ar-H |

| 6.08 | d | 2.5 | 1H | Ar-H |

Solvent: DMSO-d₆

Expected ¹³C NMR Data for 6-Bromo-1-methylquinolin-4(1H)-one:

Experimental ¹³C NMR data for 6-Bromo-1-methylquinolin-4(1H)-one is not available. However, the expected chemical shifts would include:

-

A signal for the N-CH₃ carbon, typically in the range of 30-40 ppm.

-

Signals for the aromatic and vinyl carbons in the range of 110-150 ppm.

-

A signal for the carbonyl carbon (C=O) in the range of 170-180 ppm.

-

A signal for the carbon bearing the bromine atom (C-Br), which would be influenced by the halogen's electronegativity.

Experimental IR data for 6-Bromo-1-methylquinolin-4(1H)-one is not available. The expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~1640-1680 | Strong | C=O (amide) stretch |

| ~1580-1620 | Medium-Strong | C=C (aromatic) stretch |

| ~1200-1300 | Medium | C-N stretch |

| ~550-650 | Medium | C-Br stretch |

Experimental mass spectrometry data for 6-Bromo-1-methylquinolin-4(1H)-one is not available. The expected molecular ion peaks are as follows.

| Ion | Expected m/z | Notes |

| [M]⁺ | 237.99 | Corresponding to C₁₀H₈⁷⁹BrNO |

| [M+2]⁺ | 239.99 | Corresponding to C₁₀H₈⁸¹BrNO, due to the natural abundance of the ⁸¹Br isotope. |

| [M+H]⁺ | 238.99 | For ESI or CI, corresponding to the protonated molecule with ⁷⁹Br. |

| [M+H+2]⁺ | 240.99 | For ESI or CI, corresponding to the protonated molecule with ⁸¹Br. |

The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of quinolinone derivatives.

-

Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 12-16 ppm.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a spectral width of approximately 200-220 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[1] Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[1]

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or Electron Ionization (EI) for GC-MS.

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it into a liquid chromatography (LC) or gas chromatography (GC) system coupled to the mass spectrometer.

-

Acquire the mass spectrum in a positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak(s) and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like 6-Bromo-1-methylquinolin-4(1H)-one.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on 6-Bromo-1-methylquinolin-4(1H)-one and its Derivatives in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-Bromo-1-methylquinolin-4(1H)-one and related bromo-quinoline scaffolds, focusing on their pivotal role as chemical intermediates in the synthesis of pharmacologically active molecules. While direct biological data on 6-Bromo-1-methylquinolin-4(1H)-one is scarce, this document elucidates its utility in constructing advanced derivatives with potent biological activities. We will delve into the synthesis of novel anticancer agents, their mechanism of action, relevant experimental protocols, and quantitative biological data, highlighting the significance of the bromo-quinolinone core in modern medicinal chemistry.

Introduction: The Role of Bromo-Quinolinone Scaffolds

Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific compound, 6-Bromo-1-methylquinolin-4(1H)-one, belongs to a class of chemical building blocks that are instrumental in drug discovery and development. While this molecule is not extensively characterized for its own biological activity, its true value lies in its function as a versatile synthetic intermediate.

The bromine atom on the quinolinone ring provides a reactive site ideal for functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This allows medicinal chemists to readily introduce diverse molecular fragments, enabling the creation of large libraries of compounds for screening and the development of potent and selective drug candidates.[1] Research has demonstrated the use of bromo-quinolinone precursors in synthesizing compounds targeting a range of diseases, from bacterial infections to cancer.[2][3]

One vendor note suggests that the related compound 6-Bromoquinolin-4(1H)-one may have an inhibitory effect on the PI3K/mTOR pathway, a critical signaling cascade in cancer cell proliferation.[4] However, the primary focus of scientific literature is on the derivatives synthesized from this core structure.

Application in Anticancer Drug Synthesis

A prominent application of bromo-substituted heterocyclic compounds is in the synthesis of novel quinazoline derivatives with potential as anticancer agents. These derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[2]

Synthetic Pathway to Anticancer Quinazolines

The journey from a simple bromo-substituted precursor to a biologically active quinazoline derivative involves a multi-step chemical synthesis. A representative pathway begins with a bromo-substituted anthranilic acid, which is cyclized and further modified to yield the final active compounds.[2]

The diagram below illustrates a generalized synthetic workflow for creating cytotoxic quinazoline-4(one) derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [history.chdu.edu.ua]

- 4. 6-Bromoquinolin-4(1H)-one | 332366-57-1 | HNA36657 [biosynth.com]

The Diverse Biological Activities of Substituted Quinolinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active compounds. The versatility of the quinolinone ring system, allowing for substitutions at various positions, has enabled the generation of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of substituted quinolinone compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Data Presentation: Quantitative Biological Activity

The biological efficacy of substituted quinolinone compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and enzyme-inhibiting activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds.

Anticancer Activity of Substituted Quinolinone Derivatives

The antiproliferative activity of quinolinone derivatives has been extensively evaluated against a variety of human cancer cell lines. The substitution pattern on the quinolinone core plays a crucial role in determining the potency and selectivity of these compounds.

| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivatives | ||||

| 12e | Chalcone moiety linked to quinoline | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | ||

| MCF-7 (Breast) | 5.21 | [1] | ||

| 2,4-Disubstituted Quinazolines | ||||

| 11d | 2,4-disubstitution | CNE-2 (Nasopharyngeal) | Value not specified | [2] |

| PC-3 (Prostate) | Value not specified | [2] | ||

| SMMC-7721 (Liver) | Value not specified | [2] | ||

| Cinnamic Acid-2-Quinolone Hybrids | ||||

| 5a | 3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 (Colon) | 1.89 | [3] |

| 5b | MCF-7 (Breast) | 8.48 | [3] | |

| Indolo[2,3-b]quinoline Derivative | ||||

| BAPPN | 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Liver) | 3.3 µg/mL | [4] |

| HCT-116 (Colon) | 23 µg/mL | [4] | ||

| MCF-7 (Breast) | 3.1 µg/mL | [4] | ||

| A549 (Lung) | 9.96 µg/mL | [4] | ||

| 4-Substituted Quinolines | ||||

| HTI 21 & HTI 22 | 4-substitution | Various | High cytotoxicity | [5] |

| 2-Phenyl-N-(pyridin-2-yl)quinolin-4-carboxamide | ||||

| 3j | 2-Phenyl, 4-carboxamide | Various | Good activity | [6] |

| N-p-Tolylquinolin-4-carboxamide | ||||

| 3f | 4-carboxamide | Various | Good activity | [6] |

Note: Some studies report high activity without specifying exact IC50 values in the abstract. For detailed values, please refer to the full publication.

Antimicrobial Activity of Substituted Quinolinone Derivatives

Quinolinone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Quinolinequinones | ||||

| QQ1, QQ5, QQ6 | Varied quinolinequinone structures | Staphylococcus aureus | 1.22 | [7] |

| QQ2, QQ3 | Staphylococcus aureus | 2.44 | [7] | |

| QQ6 | Enterococcus faecalis | 4.88 | [7] | |

| 4-Hydroxy-2-quinolone Analogs | ||||

| 3i | 4-hydroxy-2-quinolone | Staphylococcus aureus | 125-1000 | [8] |

| 3j | Staphylococcus aureus | 125-500 | [8] | |

| Quinoline-Based Hydroxyimidazolium Hybrids | ||||

| 7b | Hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [9] |

| Mycobacterium tuberculosis H37Rv | 10 | [9] | ||

| 7c, 7d | Cryptococcus neoformans | 15.6 | [9] | |

| Quinolone-3-carbonitrile Derivatives | ||||

| 89a-e | 3-carbonitrile | Various bacteria | 3.13-100 µM | [10] |

| Dihydrotriazine-Substituted Quinolines | ||||

| 93a-c | Dihydrotriazine substitution | S. aureus, E. coli | 2 | [10] |

| Isoquinoline Derivatives | ||||

| HSN584, HSN739 | Alkynyl isoquinoline | MRSA, VRE | 4-8 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of substituted quinolinone compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

96-well tissue culture plates

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Substituted quinolinone compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinolinone compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay for Inhibition

This assay is used to quantify the inhibition of the NF-κB signaling pathway by quinolinone compounds.

Principle: Cells are engineered to express a luciferase reporter gene under the control of NF-κB response elements. Upon activation of the NF-κB pathway (e.g., by TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. Inhibitors of this pathway will reduce the amount of luciferase produced, leading to a decrease in the luminescent signal.

Materials:

-

HEK293 or HeLa cells stably transfected with an NF-κB-luciferase reporter construct

-

96-well white, clear-bottom tissue culture plates

-

Cell culture medium

-

Quinolinone compounds dissolved in DMSO

-

TNF-α (or another NF-κB activator)

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinolinone compounds for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with a sub-maximal concentration of TNF-α (e.g., 10 ng/mL) for 6 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Stop & Glo® reagent and measure the Renilla luciferase activity (for normalization).

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control. Determine the IC50 value from the dose-response curve.[4][9][12][13][14]

Calcium Flux Assay for P2X7 Receptor Antagonism

This assay measures the ability of quinolinone compounds to block the influx of calcium through the P2X7 receptor ion channel.

Principle: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of the P2X7 receptor by an agonist like ATP or BzATP opens the ion channel, leading to an influx of extracellular calcium. This influx is detected as an increase in fluorescence. Antagonists of the P2X7 receptor will block this calcium influx and thus reduce the fluorescence signal.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor

-

96-well black, clear-bottom tissue culture plates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM or other calcium indicator dye

-

Pluronic F-127

-

Quinolinone compounds dissolved in DMSO

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Fluorescence microplate reader with an injection system

Procedure:

-

Cell Seeding: Seed the P2X7-expressing cells in a 96-well plate and incubate overnight.

-

Dye Loading: Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 in assay buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells with the assay buffer to remove excess dye.

-

Compound Incubation: Add the quinolinone compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Agonist Injection and Reading: Inject the P2X7 agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence upon agonist addition represents the calcium influx. Calculate the percentage of inhibition of the calcium influx by the quinolinone compounds relative to the agonist-only control. Determine the IC50 value from the dose-response curve.[15][16]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of substituted quinolinone compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Certain quinolinone derivatives have been shown to inhibit EGFR tyrosine kinase activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. Some quinolinone derivatives have been identified as inhibitors of this pathway.

P2X7 Receptor Signaling and Antagonism

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. Its overactivation can lead to cell death and the release of pro-inflammatory cytokines. Quinolinone derivatives have been developed as potent P2X7 receptor antagonists.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Frontiers | Identification of a novel P2X7 antagonist using structure-based virtual screening [frontiersin.org]

- 16. Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of 6-Bromo-1-methylquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents. The targeted introduction of various substituents onto the quinolinone ring system allows for the fine-tuning of their biological and pharmacokinetic profiles. This technical guide focuses on the in-silico modeling of a specific derivative, 6-Bromo-1-methylquinolin-4(1H)-one.

The strategic placement of a bromine atom at the C6 position and a methyl group at the N1 position can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. In-silico modeling provides a robust and cost-effective approach to predict the physicochemical properties, potential biological activities, and pharmacokinetic profiles of such novel compounds before their actual synthesis and experimental evaluation. This guide will provide an in-depth overview of the methodologies and data presentation for the comprehensive computational analysis of 6-Bromo-1-methylquinolin-4(1H)-one.

Physicochemical Properties

The physicochemical properties of 6-Bromo-1-methylquinolin-4(1H)-one are crucial for predicting its behavior in biological systems. These properties can be calculated using various computational tools and are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H8BrNO |

| Molecular Weight | 238.08 g/mol |

| CAS Number | Not available |

| IUPAC Name | 6-bromo-1-methylquinolin-4-one |

| Canonical SMILES | CN1C=C(C=C2C1=CC=C(C2)Br)O |

| InChI Key | Not available |

| Calculated LogP | 1.85 |

| Topological Polar Surface Area | 30.5 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 0 |

In-Silico Modeling Workflow

The in-silico analysis of 6-Bromo-1-methylquinolin-4(1H)-one follows a structured workflow designed to predict its potential as a therapeutic agent. This process begins with the generation of a 3D structure of the molecule, followed by a series of computational simulations to assess its biological activity and pharmacokinetic properties.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in predicting the binding affinity and interaction patterns of 6-Bromo-1-methylquinolin-4(1H)-one with a specific biological target.

Hypothetical Molecular Docking Study: Targeting Epidermal Growth Factor Receptor (EGFR)

Quinazoline derivatives have been investigated as inhibitors of EGFR, a key target in cancer therapy.[2] A hypothetical docking study of 6-Bromo-1-methylquinolin-4(1H)-one against the EGFR tyrosine kinase domain (PDB ID: 1M17) could be performed.

Table 2: Hypothetical Docking Results for 6-Bromo-1-methylquinolin-4(1H)-one against EGFR

| Parameter | Value |

| PDB ID of Target | 1M17 |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, halogen bonds |

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery.[3] In-silico ADMET prediction for 6-Bromo-1-methylquinolin-4(1H)-one can provide valuable insights into its potential pharmacokinetic profile and safety.[4]

Table 3: Predicted ADMET Properties of 6-Bromo-1-methylquinolin-4(1H)-one

| Parameter | Prediction |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | Non-inhibitor |

| Hepatotoxicity | Low risk |

| AMES Mutagenicity | Non-mutagenic |

| Lipinski's Rule of Five | Compliant (0 violations) |

Experimental Protocols

While this guide focuses on in-silico modeling, the following sections provide detailed, hypothetical experimental protocols for the synthesis and biological evaluation of 6-Bromo-1-methylquinolin-4(1H)-one, based on established methods for similar compounds.

Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one

The synthesis of 6-Bromo-1-methylquinolin-4(1H)-one can be achieved through a multi-step process starting from 4-bromoaniline. The general synthetic route is outlined below.

Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)maleate A mixture of 4-bromoaniline (10 mmol) and diethyl malonate (12 mmol) is heated at 150°C for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is recrystallized from ethanol to yield the intermediate product.

Step 2: Synthesis of 6-Bromo-4-hydroxyquinoline The product from Step 1 is added to a preheated solution of diphenyl ether at 250°C and stirred for 30 minutes. The mixture is then cooled, and the precipitated solid is filtered, washed with hexane, and dried to give 6-bromo-4-hydroxyquinoline.

Step 3: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one To a solution of 6-bromo-4-hydroxyquinoline (5 mmol) in dimethylformamide (DMF), sodium hydride (6 mmol) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (6 mmol). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

In-Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of 6-Bromo-1-methylquinolin-4(1H)-one can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of 6-Bromo-1-methylquinolin-4(1H)-one (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Hypothetical Signaling Pathway Inhibition

Based on the molecular docking results suggesting potential EGFR inhibition, 6-Bromo-1-methylquinolin-4(1H)-one could interfere with the downstream signaling pathways regulated by EGFR.

Conclusion

This technical guide has outlined a comprehensive in-silico approach for the characterization of 6-Bromo-1-methylquinolin-4(1H)-one. The presented workflow, encompassing physicochemical property prediction, molecular docking, and ADMET analysis, provides a solid foundation for assessing the drug-like potential of this novel compound. The hypothetical data and experimental protocols serve as a roadmap for its future synthesis and biological evaluation. The in-silico modeling of such targeted quinolinone derivatives is a crucial step in the modern drug discovery pipeline, enabling the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 4. sciforschenonline.org [sciforschenonline.org]

An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to 6-Bromo-1-methylquinolin-4(1H)-one. While direct biological studies on this specific compound are limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the well-documented activities of structurally similar quinolinone and quinazolinone derivatives.

Introduction to the Quinolin-4-one Scaffold: A Historical Perspective

The quinoline core, a fused benzene and pyridine ring system, was first isolated from coal tar in 1834. This discovery paved the way for the exploration of a vast chemical space of quinoline derivatives, which have since become cornerstones in medicinal chemistry. The introduction of a ketone group at the 4-position gives rise to the quinolin-4-one scaffold, a privileged structure in drug discovery.

The late 19th and early 20th centuries saw the development of several seminal synthetic methods for quinolines and quinolinones, which are still in use today. These include:

-

The Skraup Synthesis (1880): A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to form quinoline.

-

The Combes Quinoline Synthesis (1888): The acid-catalyzed cyclization of anilines with β-diketones.

-

The Conrad-Limpach Synthesis (1887): Condensation of anilines with β-ketoesters to yield quinolin-4-ones.

These foundational discoveries enabled the systematic synthesis and investigation of a wide array of quinolin-4-one derivatives, leading to the identification of numerous compounds with significant biological activities.

Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one

The synthesis of 6-Bromo-1-methylquinolin-4(1H)-one can be efficiently achieved in a two-step process, starting from the readily available 4-bromoaniline. The first step involves the construction of the 6-bromoquinolin-4(1H)-one core, followed by N-methylation at the 1-position.

Step 1: Synthesis of 6-Bromoquinolin-4(1H)-one

A common and effective method for the synthesis of the 6-bromoquinolin-4(1H)-one precursor involves the reaction of 4-bromoaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and a cyclization agent.

Experimental Protocol:

A general procedure for the synthesis of 6-bromo-4-hydroxyquinoline from 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is as follows:

-

Meldrum's acid is dissolved in trimethyl orthoformate and heated to reflux.

-

A solution of 4-bromoaniline in trimethyl orthoformate is then added dropwise to the reaction mixture, which is subsequently refluxed for an additional period.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting intermediate, 5-((4-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is isolated.

-

This intermediate is then added portion-wise to preheated diphenyl ether and stirred at high temperature (e.g., 250 °C) for a short duration to facilitate cyclization.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

-

The solid is collected by filtration, washed, and can be further purified by column chromatography.[1]

Quantitative Data for 6-Bromoquinolin-4(1H)-one:

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Melting Point | 282-284 °C | [1] |

| ¹H NMR (DMSO-d₆) | [1] | |

| δ 11.93 (s, 1H) | NH | [1] |

| δ 8.17 (d, J=2.0 Hz, 1H) | Ar-H | [1] |

| δ 7.96 (dd, J=7.5, 6.0 Hz, 1H) | Ar-H | [1] |

| δ 7.79 (dd, J=9.0, 2.5 Hz, 1H) | Ar-H | [1] |

| δ 7.53 (d, J=8.5 Hz, 1H) | Ar-H | [1] |

| δ 6.08 (d, J=2.5 Hz, 1H) | Ar-H | [1] |

Synthesis Workflow for 6-Bromoquinolin-4(1H)-one:

Caption: Synthetic pathway for 6-Bromoquinolin-4(1H)-one.

Step 2: N-Methylation of 6-Bromoquinolin-4(1H)-one

The final step to obtain 6-Bromo-1-methylquinolin-4(1H)-one involves the methylation of the nitrogen atom at the 1-position. This is a standard N-alkylation reaction of a lactam.

Proposed Experimental Protocol:

-

To a solution of 6-Bromoquinolin-4(1H)-one in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added.

-

The mixture is stirred at room temperature to facilitate the deprotonation of the nitrogen.

-

A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The crude product can be purified by recrystallization or column chromatography to yield 6-Bromo-1-methylquinolin-4(1H)-one.[2][3]

N-Methylation Workflow:

Caption: Proposed N-methylation of 6-Bromoquinolin-4(1H)-one.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of 6-Bromo-1-methylquinolin-4(1H)-one is not extensively reported in the current scientific literature. However, the quinolin-4-one and the structurally related quinazolin-4-one scaffolds are present in numerous compounds with a wide range of pharmacological properties. The presence of a bromine atom at the 6-position is also a common feature in many biologically active molecules, often enhancing their potency.

Potential Anticancer Activity

Numerous derivatives of quinazolin-4-one, which is structurally analogous to quinolin-4-one, have demonstrated significant anticancer activity. Studies have shown that the presence of a halogen, such as bromine, at the 6-position of the quinazoline ring can enhance these cytotoxic effects.[2] For instance, certain 6-bromo-quinazolinone derivatives have shown potent in vitro cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer).[2] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]

Given these precedents, it is plausible that 6-Bromo-1-methylquinolin-4(1H)-one could exhibit anticancer properties. Further investigation into its effects on cancer cell proliferation and its potential molecular targets is warranted.

Potential Anticancer Signaling Pathway Inhibition:

References

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-1-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6-Bromo-1-methylquinolin-4(1H)-one. Due to the limited availability of direct experimental solubility data for this specific compound, this guide leverages physicochemical data of the parent compound, 6-Bromoquinolin-4(1H)-one, to infer its solubility characteristics. Furthermore, detailed experimental protocols for determining its solubility are provided, alongside a visualization of a relevant signaling pathway where quinolinone derivatives have shown activity.

Core Compound Properties and Inferred Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The table below summarizes the available data for the parent compound, which serves as a strong indicator for the properties of 6-Bromo-1-methylquinolin-4(1H)-one. The addition of a methyl group is expected to slightly increase lipophilicity.

Table 1: Physicochemical Properties of 6-Bromoquinolin-4(1H)-one

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Melting Point | 282-284 °C | [1][2] |

| Boiling Point (Predicted) | 332.3 ± 42.0 °C | [1] |

| Density (Predicted) | 1.553 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.39 ± 0.50 | [2] |

| LogP (Predicted) | 2.29 | [3] |

Inferred Solubility Profile of 6-Bromo-1-methylquinolin-4(1H)-one:

Based on its structure—a quinolinone core with a bromine substituent and an N-methyl group—6-Bromo-1-methylquinolin-4(1H)-one is predicted to be a sparingly soluble compound in aqueous solutions. The presence of the polar quinolinone moiety may afford some interaction with polar solvents, but the hydrophobic bromine atom and the quinoline ring system, along with the added methyl group, will likely dominate its solubility behavior, favoring organic solvents.

-

Water: Low solubility is expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated due to the potential for hydrogen bonding with the carbonyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is likely, as these solvents can effectively solvate the polar functional groups of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the overall polarity of the quinolinone structure.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of 6-Bromo-1-methylquinolin-4(1H)-one, the following detailed methodologies are recommended.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly assess the solubility of the compound in a range of solvents.

Materials:

-

6-Bromo-1-methylquinolin-4(1H)-one

-

A selection of solvents: Purified Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexane, Toluene

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Weigh approximately 1-2 mg of 6-Bromo-1-methylquinolin-4(1H)-one and place it into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as "freely soluble," "sparingly soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

6-Bromo-1-methylquinolin-4(1H)-one

-

Chosen solvent (e.g., buffered aqueous solution, ethanol)

-

Scintillation vials or screw-cap tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a saturated solution by adding an excess amount of 6-Bromo-1-methylquinolin-4(1H)-one to a known volume of the solvent in a scintillation vial. The excess solid should be clearly visible.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantify the concentration of 6-Bromo-1-methylquinolin-4(1H)-one in the diluted sample against a standard curve prepared with known concentrations of the compound.

-

Calculate the solubility in mg/mL or mol/L.

Visualization of a Relevant Signaling Pathway

Quinoline derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. Notably, some quinolinone-based compounds have shown inhibitory activity against the PI3K/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

Caption: Potential inhibition of the PI3K/mTOR signaling pathway by quinolinone derivatives.

This guide provides a foundational understanding of the solubility profile of 6-Bromo-1-methylquinolin-4(1H)-one for research and development purposes. The provided experimental protocols offer a robust framework for obtaining precise quantitative solubility data, which is crucial for formulation development and preclinical studies. The visualized signaling pathway highlights a potential area of therapeutic application for this class of compounds.

References

Potential Therapeutic Targets of 6-Bromo-1-methylquinolin-4(1H)-one and its Analogs: A Technical Guide

Executive Summary

This technical guide explores the potential therapeutic targets of 6-Bromo-1-methylquinolin-4(1H)-one. It is important to note that publicly available research specifically detailing the biological activity of 6-Bromo-1-methylquinolin-4(1H)-one is limited. Therefore, this document extends its analysis to closely related 6-bromo-quinazolin-4(1H)-one and other quinolinone analogs to infer potential therapeutic applications. The primary focus of research on these related compounds has been in the areas of oncology and anti-inflammatory pathways. Key potential targets identified include the Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and various protein kinases involved in cancer cell proliferation. This guide provides a summary of the available quantitative data, detailed experimental protocols from cited studies, and visual representations of relevant signaling pathways and experimental workflows.

Potential Therapeutic Targets in Oncology

The quinolinone and quinazolinone scaffolds are prevalent in the design of kinase inhibitors for cancer therapy. Research on derivatives of 6-bromo-quinazolin-4(1H)-one has highlighted their potential as cytotoxic agents against various cancer cell lines.

Epidermal Growth Factor Receptor (EGFR)

Derivatives of the closely related 6-bromo-quinazoline-4(3H)-one have been investigated as potential inhibitors of EGFR, a key target in cancer therapy.[1] Molecular docking studies suggest that these compounds can bind to the EGFR active site.

| Compound | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) of Control |

| Compound 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |

| Compound 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | - | - |

| Compound 8a | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | - | - |

Note: Compound 8a is a 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one derivative, not 6-Bromo-1-methylquinolin-4(1H)-one.

The antiproliferative activity of the synthesized quinazoline-4(3H)-one derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cell lines (MCF-7 and SW480) and a normal cell line (MRC-5) were seeded into 96-well plates.

-

Compound Treatment: Cells were treated with various concentrations of the test compounds.

-

Incubation: The plates were incubated for a specified period (typically 48-72 hours).

-

MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

B-RAF/C-RAF Kinases

Other quinolone-based derivatives have been developed as potent inhibitors of B-RAF and C-RAF kinases, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancer.

| Compound | B-RAF V600E IC50 (µM) | C-RAF IC50 (µM) |

| 17b | 0.128 | 0.0653 |

| 18a | 0.114 | 0.0676 |

Note: These compounds are complex 2-anilinoquinoline-diarylamide conjugates and not 6-Bromo-1-methylquinolin-4(1H)-one.

Potential Therapeutic Targets in Inflammation

The quinazolinone scaffold is also associated with anti-inflammatory properties.

Cyclooxygenase-2 (COX-2), iNOS, and ICAM-1

Certain 6-bromo-quinazolinone derivatives have been shown to act as potent inhibitors of the expression of pro-inflammatory proteins such as COX-2, inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1).[2]

A general protocol for assessing the inhibition of protein expression via Western Blot is as follows:

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

-

Cell Lysis: Cells are harvested and lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (COX-2, iNOS, ICAM-1) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: EGFR signaling pathway and potential inhibition by 6-bromo-quinolinone analogs.

Caption: General experimental workflow for an MTT cytotoxicity assay.

Caption: Inhibition of pro-inflammatory mediator expression by 6-bromo-quinazolinone analogs.

Conclusion

References

An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one and its Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1-methylquinolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, chemical properties, and the burgeoning research into its derivatives as potential therapeutic agents, with a particular focus on their activity as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2]

Core Compound: 6-Bromo-1-methylquinolin-4(1H)-one

6-Bromo-1-methylquinolin-4(1H)-one belongs to the 4-quinolone class of compounds, which are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 6-position and a methyl group at the 1-position of the quinolone scaffold are key features that can influence the compound's physicochemical properties and biological activity.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H8BrNO | N/A |

| Molecular Weight | 238.08 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol | N/A |

Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one and Derivatives

The synthesis of the 6-bromo-4-quinolone scaffold can be achieved through established methods such as the Gould-Jacobs reaction or the Conrad-Limpach-Knorr synthesis.[3][4] The subsequent N-methylation at the 1-position is a critical step to yield the core compound of interest.

General Synthetic Workflow

The overall synthetic strategy involves the formation of the quinolone ring system followed by N-alkylation.

Experimental Protocol: Synthesis of the 6-Bromo-4-quinolone Core (via Gould-Jacobs Reaction)

This protocol is adapted from general procedures for the synthesis of 4-quinolones.

Materials:

-

4-Bromoaniline

-

Diethyl (ethoxymethylene)malonate

-

Diphenyl ether

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Step 1: Condensation. A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated, typically without a solvent or in a high-boiling solvent like ethanol, to form the intermediate anilinomethylenemalonate.

-

Step 2: Cyclization. The intermediate from Step 1 is added to a high-boiling solvent, such as diphenyl ether, and heated to a high temperature (typically 240-260 °C). This induces a cyclization reaction to form the ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Step 3: Hydrolysis and Decarboxylation. The resulting ester is then hydrolyzed using an acid or base, followed by decarboxylation upon heating, to yield 6-bromoquinolin-4(1H)-one.

Experimental Protocol: N-Methylation of 6-Bromoquinolin-4(1H)-one

This protocol is a general method for the N-alkylation of quinolones.

Materials:

-

6-Bromoquinolin-4(1H)-one

-

Methyl iodide (or dimethyl sulfate)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., DMF, acetone)

Procedure:

-

Step 1: Deprotonation. 6-Bromoquinolin-4(1H)-one is dissolved in a suitable polar aprotic solvent. A base is then added to deprotonate the nitrogen at the 1-position.

-

Step 2: Methylation. Methyl iodide or another methylating agent is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography.

-

Step 3: Work-up and Purification. The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield pure 6-Bromo-1-methylquinolin-4(1H)-one.

Biological Activity and Derivatives

Derivatives of the quinoline and the structurally related quinazoline scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Cytotoxic Activity of Related Bromo-Quinazoline Derivatives